molecular formula C9H12N2O2 B13636473 Methyl (pyridin-4-ylmethyl)glycinate

Methyl (pyridin-4-ylmethyl)glycinate

Cat. No.: B13636473
M. Wt: 180.20 g/mol
InChI Key: FFBBPNDKNQSDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (pyridin-4-ylmethyl)glycinate is an organic compound that features a pyridine ring substituted at the fourth position with a methyl group attached to a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (pyridin-4-ylmethyl)glycinate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycinate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (pyridin-4-ylmethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-4-carboxylic acid or pyridine-4-carboxaldehyde.

    Reduction: Pyridin-4-ylmethylamine or pyridin-4-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl (pyridin-4-ylmethyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl (pyridin-4-ylmethyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the glycine ester moiety can form additional hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a glycine ester.

    Pyridin-4-ylmethylamine: Contains an amine group instead of a glycine ester.

    Pyridin-4-ylmethanol: Features a hydroxyl group instead of a glycine ester.

Uniqueness

Methyl (pyridin-4-ylmethyl)glycinate is unique due to the presence of both a pyridine ring and a glycine ester moiety

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(pyridin-4-ylmethylamino)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

FFBBPNDKNQSDDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.